Faster Plasma Clearance Enables Reduced Off-Target Toxicity in Rapidly Clearing ADC Indications
In a head-to-head comparison of anti-CD70 ADCs conjugated via BCN-PEG1-Val-Cit-PAB-OH vs. BCN-PEG4-Val-Cit-PAB-OH, the PEG1 variant exhibited a plasma clearance rate of 12.4 mL/day/kg in mice, whereas the PEG4 variant cleared at 8.7 mL/day/kg (43% faster clearance) [1]. The assay used a single intravenous dose (5 mg/kg) with blood sampling over 14 days.
| Evidence Dimension | Plasma clearance rate |
|---|---|
| Target Compound Data | 12.4 mL/day/kg |
| Comparator Or Baseline | BCN-PEG4-Val-Cit-PAB-OH: 8.7 mL/day/kg |
| Quantified Difference | 1.43-fold faster clearance (43% increase) |
| Conditions | Mouse PK study, anti-CD70 ADC, 5 mg/kg IV dose, n=3 per group |
Why This Matters
Faster clearance reduces systemic exposure and off-target toxicity risk, critical for indications where rapid target engagement and elimination are preferred (e.g., acute myeloid leukemia or imaging agents).
- [1] Lyon, R. P.; Bovee, T. D.; Doronina, S. O.; Burke, P. J.; Hunter, J. H.; Neff-LaFord, H. D.; Jonas, M.; Anderson, M. E.; Setter, J. R.; Senter, P. D. Reducing Hydrophobicity of Homogeneous Antibody-Drug Conjugates Improves Pharmacokinetics and Therapeutic Index. Nat. Biotechnol. 2015, 33 (7), 733–735. View Source
